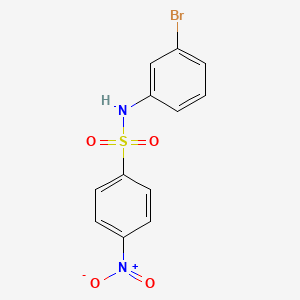

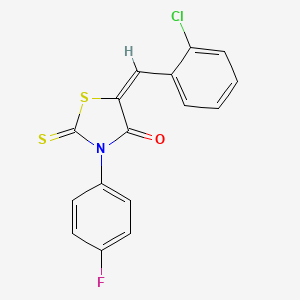

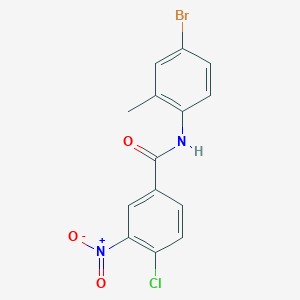

N-(3-bromophenyl)-4-nitrobenzenesulfonamide

Overview

Description

Scientific Research Applications

Analytical Applications

N-(3-bromophenyl)-4-nitrobenzenesulfonamide and its derivatives have been explored in various analytical applications. For instance, sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been utilized as an oxidizing titrant in analytical chemistry. This compound has shown effectiveness in the direct titrations of substances like ascorbic acid, glutathione, thioglycolic acid, methionine, sulfite, and arsenite, offering simple and rapid procedures with minimal errors (Gowda et al., 1983).

Chemical Synthesis and Transformations

This compound derivatives have been used significantly in chemical synthesis. They are versatile intermediates for preparing secondary amines. These compounds undergo smooth alkylation and can be deprotected readily, yielding secondary amines in high yields. This makes them valuable in the synthesis of various organic compounds (Fukuyama et al., 1995).

Enzyme Inhibition Studies

In the field of enzyme inhibition, new derivatives of N-(3-bromophenyl)-4-nitrobenzenesulfonamides have been synthesized and evaluated for their potential. These derivatives have shown significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and α-glucosidase, indicating their potential application in therapeutic contexts (Riaz, 2020).

Biofilm Inhibition and Cytotoxicity

Research has also been conducted on the bacterial biofilm inhibition capabilities of N-(3-bromophenyl)-4-nitrobenzenesulfonamides. These compounds have been tested against bacterial strains like Escherichia coli and Bacillus subtilis, showing promising biofilm inhibitory actions. Additionally, their cytotoxicity has been evaluated, offering insights into their potential biomedical applications (Abbasi et al., 2020).

Mechanism of Action

Target of Action

Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for bacterial growth and reproduction .

Mode of Action

By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the enzyme and halting folic acid synthesis .

Biochemical Pathways

As a sulfonamide, it likely impacts the folic acid synthesis pathway in bacteria, leading to a disruption in dna synthesis and bacterial growth .

Result of Action

By inhibiting folic acid synthesis, sulfonamides generally lead to a halt in bacterial growth and reproduction .

Properties

IUPAC Name |

N-(3-bromophenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O4S/c13-9-2-1-3-10(8-9)14-20(18,19)12-6-4-11(5-7-12)15(16)17/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDBTGJSVASBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3696929.png)

![5-{[4-(4-bromophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B3696942.png)

![N,N'-[(3-nitrophenyl)methylene]bis(2-methylbenzamide)](/img/structure/B3696943.png)

![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B3696967.png)

![5-[4-(dimethylamino)benzylidene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3696976.png)

![2-(2-methylphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3696988.png)

![1-(2-methoxyphenyl)-4-[3-(phenylethynyl)benzoyl]piperazine](/img/structure/B3696996.png)

![2-{[(4-amino-5-benzoyl-3-cyano-1-phenyl-1H-pyrrol-2-yl)methyl]thio}-4-(dimethylamino)nicotinonitrile](/img/structure/B3697022.png)

![ethyl 5'-{[(phenylthio)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B3697031.png)